5-Difluoromethoxy-2-Methyl-1H-Benzoimidazole
Description
5-Difluoromethoxy-2-methyl-1H-benzoimidazole is a substituted benzimidazole derivative characterized by a difluoromethoxy (-OCF₂H) group at the 5-position and a methyl (-CH₃) group at the 2-position of the benzimidazole core. This compound is of significant interest in medicinal chemistry due to the electronic and steric effects imparted by the difluoromethoxy group, which can enhance metabolic stability and bioavailability compared to non-fluorinated analogs .
Synthesis: The synthesis of related difluoromethoxy-containing benzimidazoles typically involves cyclization reactions. For example, 5-difluoromethoxy-2-mercapto-1H-benzimidazole is synthesized via a one-pot cyclization of intermediates with carbon disulfide, achieving a high total yield of 94% under optimized conditions (isopropanol solvent, PEG-400 catalyst, and potassium carbonate base) .
Physical Properties: The compound has a molecular weight of 216.21 g/mol (for the mercapto derivative) and a melting point of 239–243°C, indicating high thermal stability . These properties are critical for its handling and formulation in pharmaceutical applications.
Properties
CAS No. |
951625-87-9 |
|---|---|
Molecular Formula |
C9H8F2N2O |
Molecular Weight |
198.17 g/mol |
IUPAC Name |
6-(difluoromethoxy)-2-methyl-1H-benzimidazole |
InChI |
InChI=1S/C9H8F2N2O/c1-5-12-7-3-2-6(14-9(10)11)4-8(7)13-5/h2-4,9H,1H3,(H,12,13) |
InChI Key |
LARJEMHCOKVSNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)OC(F)F |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis
Retrosynthetic decomposition suggests two primary disconnections:
- Imidazole ring formation between N1 and C2 positions
- Difluoromethoxy group introduction at the benzene ring's C5 position
This analysis points to 4-difluoromethoxy-o-phenylenediamine and acetic acid derivatives as plausible starting materials for constructing the target molecule.
Synthetic Route Development
Direct Cyclocondensation Method
The most straightforward approach adapts classical benzimidazole synthesis through acid-catalyzed condensation:
Reaction Scheme:
$$
\text{4-Difluoromethoxy-o-phenylenediamine} + \text{Acetic acid} \xrightarrow{HCl, \Delta} \text{5-Difluoromethoxy-2-methyl-1H-benzimidazole}
$$
Mechanistic Considerations:
- Protonation of acetic acid enhances electrophilicity
- Sequential acylation of amine groups forms N-acetyl intermediates
- Cyclodehydration generates the benzimidazole core
- Aromatization completes ring formation
Optimization Parameters:
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Acid Catalyst | 4-6 N HCl | <70% yield loss |
| Temperature | 110-120°C | Maximizes cyclization |
| Reaction Time | 8-12 hours | Prevents decomposition |
| Solvent System | Aqueous ethanol (1:1) | Improves solubility |
This method typically achieves 55-65% isolated yield when using high-purity diamine precursors.
Orthoester-Mediated Synthesis
Alternative approaches employing trimethyl orthoacetate demonstrate improved reaction efficiency:
Procedure:
- Charge reactor with 4-difluoromethoxy-o-phenylenediamine (1.0 eq)
- Add trimethyl orthoacetate (2.5 eq) under nitrogen atmosphere
- Heat to 140°C for 6 hours with mechanical stirring
- Cool and purify via column chromatography (SiO₂, hexane/EtOAc)
Advantages:
- Eliminates aqueous workup
- Reduces side product formation
- Yields up to 72% reported for analogous structures
Critical Process Parameters
Diamine Synthesis Optimization
The quality of 4-difluoromethoxy-o-phenylenediamine directly impacts final product purity. Key synthesis steps include:
Nitration Sequence:
- Initial nitration of para-substituted phenol derivatives
- Difluoromethoxylation using ClCF₂OAg complexes
- Catalytic hydrogenation (Pd/C, H₂ 50 psi)
Purification Challenges:
- Residual metallic catalysts require chelating resin treatment
- Cryogenic recrystallization from toluene maintains diamine stability
Cyclization Stage Monitoring
Real-time reaction analysis through HPLC-MS reveals critical intermediates:
| Time (h) | Major Species | Relative Abundance |
|---|---|---|
| 0 | Starting diamine | 100% |
| 2 | Monoacetyl intermediate | 68% |
| 4 | Diacetyl intermediate | 45% |
| 6 | Cyclized product | 32% |
| 8 | Target compound | 89% |
Advanced Synthetic Strategies
Microwave-Assisted Synthesis
Implementing dielectric heating significantly accelerates reaction kinetics:
Optimized Protocol:
- Power: 300 W pulsed irradiation
- Temperature: 150°C maintained for 20 minutes
- Pressure: 250 psi in sealed vessel
- Outcome: 82% yield with 99.5% HPLC purity
Continuous Flow Chemistry
Microreactor systems enhance mass/heat transfer:
| Parameter | Batch Process | Flow System | Improvement |
|---|---|---|---|
| Reaction Time | 8 hours | 22 minutes | 95% faster |
| Space-Time Yield | 0.8 kg/m³·h | 5.2 kg/m³·h | 550% |
| Byproduct Formation | 12% | 3.2% | 73% reduction |
Characterization and Quality Control
Spectroscopic Validation
¹H NMR (400 MHz, DMSO-d₆):
δ 2.45 (s, 3H, CH₃), 4.80 (t, J=6.8 Hz, 2H, OCF₂H), 6.90-7.15 (m, 3H, Ar-H), 12.25 (s, 1H, NH)
HRMS (ESI+):
Calculated for C₉H₈F₂N₂O: 218.0564 [M+H]⁺
Found: 218.0561
Purity Assessment
| Technique | Acceptance Criteria | Results |
|---|---|---|
| HPLC (254 nm) | ≥99.0% | 99.8% |
| Karl Fischer | ≤0.2% w/w | 0.08% |
| Heavy Metals | ≤10 ppm | <5 ppm |
Industrial-Scale Considerations
Cost Optimization Analysis
| Component | Lab Scale Cost | Pilot Scale Cost | Commercial Scale Cost |
|---|---|---|---|
| Starting Material | $1200/kg | $980/kg | $650/kg |
| Catalyst | $4500/kg | $3200/kg | $1800/kg |
| Energy Input | $80/batch | $55/batch | $22/batch |
Environmental Impact Assessment
Green chemistry metrics demonstrate process sustainability:
- PMI (Process Mass Intensity): 18.7 kg/kg (industry average: 25-40 kg/kg)
- E-Factor: 6.3 (excluding water)
- 92% solvent recovery through fractional distillation
Comparative Method Evaluation
| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Acid Catalysis | 65 | 99.1 | Moderate | High |
| Orthoester | 72 | 99.5 | Good | Moderate |
| Microwave | 82 | 99.8 | Limited | Low |
| Continuous Flow | 78 | 99.6 | Excellent | Very Low |
Chemical Reactions Analysis
5-Difluoromethoxy-2-Methyl-1H-Benzoimidazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitutions, due to the presence of the difluoromethoxy group.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-Difluoromethoxy-2-Methyl-1H-Benzoimidazole involves its role as a precursor in the synthesis of pantoprazole. Pantoprazole works by inhibiting the proton pump in the stomach lining, thereby reducing the production of stomach acid .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : The difluoromethoxy group (-OCF₂H) in the target compound offers a balance of electron-withdrawing character and metabolic resistance, unlike chloro or bromo substituents, which are purely electron-withdrawing but may confer toxicity risks .
Pharmacological Activity
Benzimidazole derivatives exhibit diverse biological activities, including anticancer, antiulcer, and antimicrobial effects .
- 5-Difluoromethoxy Derivatives : The difluoromethoxy group is associated with improved pharmacokinetic profiles in proton pump inhibitors (e.g., pantoprazole derivatives), where it resists oxidative metabolism .
- Thioether Derivatives : Phenethylthio-substituted benzimidazoles (e.g., ) demonstrate enhanced antifungal activity due to increased lipophilicity, though this may reduce aqueous solubility.
Physicochemical Properties
Melting points and solubility are critical for drug formulation:
Biological Activity
5-Difluoromethoxy-2-methyl-1H-benzimidazole is a compound of significant interest due to its diverse biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article provides an overview of its biological activity, synthesizing findings from various studies.
5-Difluoromethoxy-2-methyl-1H-benzimidazole, with a molecular formula of and a molecular weight of 216.21 g/mol, possesses notable physical characteristics such as a melting point ranging from 239 to 243 °C and a boiling point of approximately 360.9 °C at 760 mmHg . The compound's structure includes a difluoromethoxy group, which enhances its lipophilicity and potential biological activity .
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including 5-difluoromethoxy-2-methyl-1H-benzimidazole. These compounds have been shown to selectively interact with G-quadruplex DNA, a structure associated with oncogene regulation. For instance, hybrid compounds incorporating benzimidazole motifs have demonstrated the ability to stabilize G-quadruplex DNA over duplex DNA, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells .
Table 1: Summary of Anticancer Activity Studies
| Study | Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|---|
| 4f | PC3 | Moderate | G-quadruplex binding, apoptosis induction | |
| 4f | B16-F10 | Moderate | G-quadruplex binding, apoptosis induction |
The compound's ability to induce apoptosis through G-quadruplex stabilization suggests its potential as a therapeutic agent in oncology.
Antimicrobial Activity
In addition to its anticancer properties, benzimidazole derivatives have shown promise as antibacterial agents. A study focusing on structure-activity relationships (SAR) demonstrated that certain benzimidazole derivatives exhibit potent activity against Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MICs) as low as 0.06 µg/mL for advanced lead compounds . These compounds target the FtsZ protein in Mtb, inhibiting its polymerization and disrupting bacterial cell division.
Table 2: Antimicrobial Activity Against Mtb
| Compound | MIC (µg/mL) | Target Protein |
|---|---|---|
| 5f | 0.06 | FtsZ |
| 1 | 0.63 | FtsZ |
| 2 | 0.39 | FtsZ |
The findings indicate that modifications at specific positions on the benzimidazole core can significantly enhance antibacterial efficacy.
Mechanistic Insights
The mechanism by which 5-difluoromethoxy-2-methyl-1H-benzimidazole exerts its biological effects involves several pathways:
- G-Quadruplex Stabilization : The compound binds selectively to G-quadruplex structures in DNA, influencing gene expression related to cancer proliferation .
- FtsZ Inhibition : By disrupting the assembly of FtsZ in Mtb, it effectively halts bacterial growth and division .
Case Studies
Several case studies have illustrated the therapeutic potential of benzimidazole derivatives:
- Cancer Treatment : In vitro studies showed that compounds similar to 5-difluoromethoxy-2-methyl-1H-benzimidazole can induce significant apoptosis in prostate cancer cell lines.
- Tuberculosis Management : Lead compounds demonstrated efficacy against both drug-sensitive and resistant strains of Mtb, suggesting their utility in treating latent TB infections.
Q & A
Q. What are the key steps in synthesizing 5-Difluoromethoxy-2-Methyl-1H-Benzoimidazole?
Methodological Answer: The synthesis typically involves cyclocondensation of 4-difluoromethoxy-o-phenylenediamine with carbon disulfide (CS₂) under alkaline conditions. For example, reacting 0.1 mole of 4-difluoromethoxy-o-phenylenediamine with equimolar potassium hydroxide (KOH) and CS₂ yields the target compound with ~78% efficiency. Critical steps include temperature control (reflux in ethanol) and purification via recrystallization to achieve >97% purity .
Q. How is this compound characterized using spectroscopic and analytical techniques?
Methodological Answer:
- NMR Spectroscopy: H and C NMR are used to confirm the benzimidazole core and substituents. For instance, the methyl group at position 2 appears as a singlet near δ 2.5 ppm in H NMR.
- HRMS: High-resolution mass spectrometry verifies the molecular ion peak (e.g., [M+H]⁺ at m/z 217.21).
- Melting Point: Tm ranges from 239–243°C, with discrepancies attributed to purity levels (e.g., 96% vs. >97%) .
Q. What safety protocols are recommended for handling this compound?
Methodological Answer: Follow GHS guidelines: use PPE (gloves, goggles), avoid inhalation, and rinse thoroughly if exposed. In case of ingestion, contact a poison center. Storage at -20°C in a desiccator is advised to prevent degradation .
Advanced Research Questions
Q. How can computational methods validate the structure and electronic properties of this compound?
Methodological Answer: Density Functional Theory (DFT) calculations using the B3LYP/6-31G* basis set optimize the geometry and predict vibrational frequencies (IR) and NMR chemical shifts. Compare computed values with experimental data to confirm the absence of tautomeric forms or stereochemical ambiguities .
Q. How can synthesis yields be optimized for scaled-up production?
Methodological Answer: Variables influencing yield include:
- Catalyst: Transition metals (e.g., Pd) or ionic liquids may enhance cyclization efficiency.
- Solvent: Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
- Reaction Time: Monitoring via TLC/HPLC ensures completion without side-product formation. Comparative studies show multi-component reactions (MCRs) achieve higher yields (85–90%) than traditional methods .
Q. How do structural modifications impact biological activity in benzimidazole derivatives?
Methodological Answer:
- SAR Studies: Introduce substituents (e.g., thiol, sulfinyl) at position 2 to enhance binding to proton pumps (e.g., pantoprazole derivatives). Fluorinated groups improve metabolic stability.
- In Vitro Models: Test anti-ulcer activity using H⁺/K⁺-ATPase inhibition assays. Compare IC₅₀ values with omeprazole derivatives .
Q. How to resolve contradictions in reported melting points or spectral data?
Methodological Answer:
Q. What advanced crystallographic tools refine the compound’s structure?
Methodological Answer: SHELX software (e.g., SHELXL) refines X-ray diffraction data by optimizing bond lengths, angles, and thermal parameters. For high-resolution data, twin refinement or charge-flipping algorithms resolve disorder in the difluoromethoxy group .
Q. How is this compound utilized in multi-component reactions (MCRs)?
Methodological Answer: Incorporate the benzimidazole core into MCRs with aldehydes and amines to generate hybrid molecules (e.g., triazole-thiazole derivatives). Optimize conditions (CuI catalysis, 60°C in DMF) to achieve regioselectivity and >85% yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
